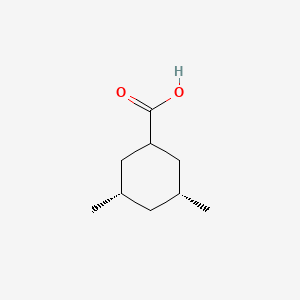

cis-3,5-Dimethylcyclohexane-1-carboxylic acid

CAS No.: 87679-18-3

Cat. No.: VC8145694

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87679-18-3 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | (3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8? |

| Standard InChI Key | IBKKIFZBAGGCTR-DHBOJHSNSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](CC(C1)C(=O)O)C |

| SMILES | CC1CC(CC(C1)C(=O)O)C |

| Canonical SMILES | CC1CC(CC(C1)C(=O)O)C |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid, reflects its stereochemistry, with defined configurations at the 1, 3, and 5 positions . The cyclohexane ring adopts a chair conformation, where the cis-oriented methyl groups at C3 and C5 introduce significant steric hindrance. This spatial arrangement influences both physical properties and chemical reactivity, as the equatorial positioning of the carboxylic acid group minimizes 1,3-diaxial interactions .

Stereochemical Significance

The compound’s chirality arises from two stereogenic centers at C3 and C5, producing a specific enantiomeric form. PubChem data confirm its relative configuration as rel-(1S,3R,5S), with an InChIKey of IBKKIFZBAGGCTR-DHBOJHSNSA-N . This stereochemical precision is critical for applications requiring enantioselectivity, such as asymmetric catalysis or pharmaceutical intermediates.

Table 1: Key Structural Descriptors of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.22 g/mol | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Donors | 1 | |

| Topological Polar Surface | 37.3 Ų |

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . Its polar surface area (37.3 Ų) and single rotatable bond further influence its crystallization behavior and melting point, though experimental data remain sparse.

Spectroscopic Characteristics

While experimental NMR or IR spectra are unavailable, analogous cyclohexanecarboxylic acids exhibit:

-

NMR: Downfield shifts for the carboxylic proton (~12 ppm) and distinct splitting patterns for equatorial vs. axial methyl groups.

-

IR: Strong absorption near 1700 cm⁻¹ (C=O stretch) and broad O-H stretches around 3000 cm⁻¹.

Reactivity and Functional Group Behavior

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical reactions:

-

Esterification: Formation of methyl or ethyl esters via Fischer-Speier alkylation.

-

Amidation: Coupling with amines using carbodiimide reagents.

-

Reduction: Conversion to primary alcohols via lithium aluminum hydride.

Steric hindrance from the cis-methyl groups may slow nucleophilic attacks at the carbonyl carbon, necessitating elevated temperatures or catalytic acceleration .

Methyl Group Influence

The cis-methyl substituents impose conformational rigidity, reducing the ring’s ability to adopt alternative chair or boat conformations. This rigidity can enhance diastereoselectivity in downstream reactions, making the compound a valuable chiral building block .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Related Cyclohexanecarboxylic Acids

| Compound | Key Structural Differences | Unique Properties |

|---|---|---|

| 3,5-Dimethylcyclohexanecarboxylic acid (non-cis) | Trans-methyl configuration | Lower steric hindrance, higher reactivity |

| 4-Methylbenzoic acid | Aromatic ring vs. cyclohexane | Greater thermal stability |

| 2-Methylcyclopentane-1-carboxylic acid | Smaller cyclopentane ring | Increased ring strain |

The cis-3,5-dimethyl isomer’s unique stereoelectronic profile distinguishes it from analogs, particularly in reactions sensitive to steric effects .

Patent Landscape

PubChem lists multiple patents associated with the compound’s InChIKey (IBKKIFZBAGGCTR-DHBOJHSNSA-N), primarily in organic synthesis and pharmaceutical formulations . WIPO PATENTSCOPE entries suggest applications in chiral resolving agents and polymer additives, though detailed claims are proprietary.

Future Research Directions

-

Synthetic Methodology: Developing enantioselective routes to improve yield and purity.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Computational Modeling: Predicting supramolecular interactions for crystal engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume